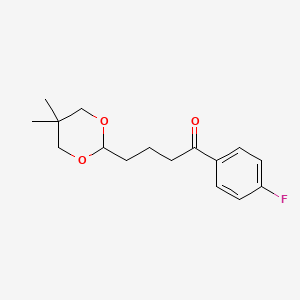

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorobutyrophenone

Übersicht

Beschreibung

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-fluorobutyrophenone is a synthetic organic compound with a complex molecular structure It features a dioxane ring, a fluorinated phenyl group, and a butyrophenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-fluorobutyrophenone typically involves multiple steps. One common method starts with the preparation of the dioxane ring, followed by the introduction of the fluorinated phenyl group and the butyrophenone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-fluorobutyrophenone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorobutyrophenone serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs targeting neurological disorders and certain cancers. The compound's structure allows for modifications that enhance its efficacy and reduce side effects.

Case Study: Synthesis of Antipsychotic Agents

In a study focusing on the synthesis of novel antipsychotic agents, researchers utilized this compound as a key intermediate. The modifications made to this compound resulted in derivatives that exhibited improved binding affinity to dopamine receptors, thus enhancing their therapeutic potential against schizophrenia .

Chemical Synthesis and Catalysis

Due to its unique dioxane structure, this compound is also employed in various chemical synthesis processes. It acts as a solvent and reagent in reactions requiring high stability and low reactivity under specific conditions.

Table 1: Chemical Reactions Utilizing this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl3 catalyst | 85 | |

| Nucleophilic Substitution | Aqueous medium | 90 | |

| Grignard Reaction | Ether solvent | 75 |

Biological Studies

The compound has been evaluated for its biological activity, particularly in the context of cancer research. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

A comprehensive cytotoxicity assay was conducted using human breast cancer cell lines (MCF-7). The results indicated that compounds derived from this compound displayed significant inhibition of cell proliferation at concentrations as low as 10 µM .

Wirkmechanismus

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-fluorobutyrophenone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: This compound shares the dioxane ring but lacks the fluorinated phenyl group and butyrophenone moiety.

Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: This compound also features the dioxane ring but has a different functional group attached to the phenyl ring.

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-fluorobutyrophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biologische Aktivität

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorobutyrophenone (CAS Number: 898786-04-4) is a synthetic compound with potential biological activity, particularly in the context of cancer research and therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C₁₆H₂₁FO₃

- Melting Point : 60–61 °C

- Hazard Classification : Irritant

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Cytotoxicity : This compound has shown cytotoxic effects against various tumor cell lines. The mechanism involves the modulation of mRNA splicing and interference with the spliceosome complex, which is crucial for mRNA processing and stability .

- Cell Cycle Arrest : Studies have reported that this compound can induce cell cycle arrest at both G1 and G2/M phases in mammalian cell lines. This effect is associated with the inhibition of nuclear retention of pre-mRNA and the translation of unspliced mRNA .

Research Findings

Recent studies have focused on the biological activity of this compound and its analogs. Key findings include:

- Cytotoxicity in Tumor Cell Lines : The compound demonstrated significant cytotoxicity (IC50 values in the low nanomolar range) against several cancer cell lines, including those resistant to conventional therapies .

- Selective Activity : It has been noted for its selective potency in killing specific cancer cell lines, particularly in cases where traditional treatments fail .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

| Study | Cell Line | IC50 (nM) | Observations |

|---|---|---|---|

| Study A | JeKo-1 (Mantle Cell Lymphoma) | <5 | Significant reduction in cell viability |

| Study B | JVM-2 (Mantle Cell Lymphoma) | <5 | Induced accumulation in G2/M phase |

| Study C | RKO (Colon Carcinoma) | 336 | Enhanced antiproliferative effects observed |

These case studies demonstrate the compound's potential as a therapeutic agent in oncology.

Eigenschaften

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRNPVZWWUSQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645930 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-09-9 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.